2-Cyclopentyl-4-methyloxazole-5-carboxylic acid
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Overview
Description
2-Cyclopentyl-4-methyloxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H13NO3 It features a cyclopentyl group attached to an oxazole ring, which is further substituted with a methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an appropriate nitrile and a carboxylic acid derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-4-methyloxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce cyclopentyl-substituted oxazoles.
Scientific Research Applications
2-Cyclopentyl-4-methyloxazole-5-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentyl-5-methyloxazole-4-carboxylic acid
- 4-Methyloxazole-5-carboxylic acid
Comparison
2-Cyclopentyl-4-methyloxazole-5-carboxylic acid is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-cyclopentyl-4-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-8(10(12)13)14-9(11-6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,12,13) |
InChI Key |
CHNVOKWVUJYCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2CCCC2)C(=O)O |
Origin of Product |
United States |
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